
3,6-dimethylaminodibenzopyriodonium Citrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-dimethylaminodibenzopyriodonium citrate (DDBP) is a chemical compound that has been widely used in scientific research due to its unique properties. It is a highly reactive oxidizing agent that is used as a catalyst in a variety of chemical reactions. DDBP is a derivative of iodine and is known for its ability to transfer iodine atoms to organic molecules, making it a valuable tool in organic synthesis.
Applications De Recherche Scientifique
3,6-dimethylaminodibenzopyriodonium Citrate has been used in a variety of scientific research applications. It is commonly used as a catalyst in organic synthesis reactions, where it is used to transfer iodine atoms to organic molecules. 3,6-dimethylaminodibenzopyriodonium Citrate has also been used in the synthesis of heterocyclic compounds, which are important building blocks in the pharmaceutical industry. In addition, 3,6-dimethylaminodibenzopyriodonium Citrate has been used in the synthesis of fluorescent dyes and in the preparation of polymers.
Mécanisme D'action
3,6-dimethylaminodibenzopyriodonium Citrate acts as an oxidizing agent, transferring iodine atoms to organic molecules. The iodine atoms can then react with other molecules, leading to the formation of new compounds. 3,6-dimethylaminodibenzopyriodonium Citrate is a highly reactive compound and can react with a wide range of organic molecules.
Biochemical and Physiological Effects:
3,6-dimethylaminodibenzopyriodonium Citrate has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be toxic to cells at high concentrations. In addition, 3,6-dimethylaminodibenzopyriodonium Citrate can cause skin irritation and respiratory problems if it is inhaled.
Avantages Et Limitations Des Expériences En Laboratoire
3,6-dimethylaminodibenzopyriodonium Citrate is a valuable tool in organic synthesis due to its ability to transfer iodine atoms to organic molecules. It is a highly reactive compound that can react with a wide range of organic molecules. However, 3,6-dimethylaminodibenzopyriodonium Citrate is also toxic to cells at high concentrations, which limits its use in biological applications. In addition, 3,6-dimethylaminodibenzopyriodonium Citrate can cause skin irritation and respiratory problems if it is inhaled, which requires careful handling in the laboratory.
Orientations Futures
There are several future directions for research on 3,6-dimethylaminodibenzopyriodonium Citrate. One area of research is the development of new synthetic methods using 3,6-dimethylaminodibenzopyriodonium Citrate as a catalyst. Another area of research is the use of 3,6-dimethylaminodibenzopyriodonium Citrate in the synthesis of new fluorescent dyes for biological imaging. In addition, further studies are needed to understand the biochemical and physiological effects of 3,6-dimethylaminodibenzopyriodonium Citrate and to develop safer handling procedures for the compound.
Conclusion:
In conclusion, 3,6-dimethylaminodibenzopyriodonium Citrate is a highly reactive oxidizing agent that has been widely used in scientific research. It is a valuable tool in organic synthesis and has been used in the synthesis of heterocyclic compounds, fluorescent dyes, and polymers. 3,6-dimethylaminodibenzopyriodonium Citrate acts as an oxidizing agent, transferring iodine atoms to organic molecules, and has a wide range of applications in organic synthesis. However, 3,6-dimethylaminodibenzopyriodonium Citrate is also toxic to cells at high concentrations and requires careful handling in the laboratory. Further research is needed to understand the biochemical and physiological effects of 3,6-dimethylaminodibenzopyriodonium Citrate and to develop safer handling procedures for the compound.
Méthodes De Synthèse
3,6-dimethylaminodibenzopyriodonium Citrate is synthesized by reacting 3,6-dimethylaminodibenzopyriodonium tetrafluoroborate with citric acid in water. The reaction yields 3,6-dimethylaminodibenzopyriodonium Citrate citrate, which is a yellow crystalline powder. The synthesis of 3,6-dimethylaminodibenzopyriodonium Citrate is a straightforward process that is well-documented in the literature.
Propriétés
Numéro CAS |
111950-71-1 |
|---|---|
Formule moléculaire |
C23H27IN2O7 |
Poids moléculaire |
570.4 g/mol |
Nom IUPAC |
3-carboxy-3,5-dihydroxy-5-oxopentanoate;5-N,5-N,13-N,13-N-tetramethyl-2-iodoniatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaene-5,13-diamine |
InChI |
InChI=1S/C17H20IN2.C6H8O7/c1-19(2)14-7-5-12-9-13-6-8-15(20(3)4)11-17(13)18-16(12)10-14;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-8,10-11H,9H2,1-4H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/q+1;/p-1 |
Clé InChI |
JFMDKKQZXOTGBW-UHFFFAOYSA-M |
SMILES |
CN(C)C1=CC2=C(CC3=C([I+]2)C=C(C=C3)N(C)C)C=C1.C(C(=O)O)C(CC(=O)[O-])(C(=O)O)O |
SMILES canonique |
CN(C)C1=CC2=C(CC3=C([I+]2)C=C(C=C3)N(C)C)C=C1.C(C(=O)O)C(CC(=O)[O-])(C(=O)O)O |
Autres numéros CAS |
111950-71-1 |
Synonymes |
3,6-dimethylaminodibenzopyriodonium citrate I 65 I-65 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




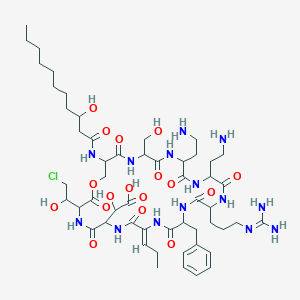
![2,3-bis[(Z)-octadec-9-enoxy]propyl-trimethylazanium](/img/structure/B56002.png)
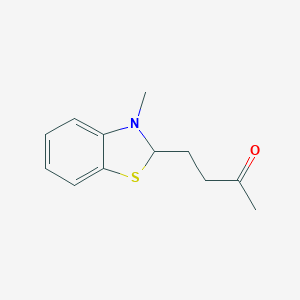
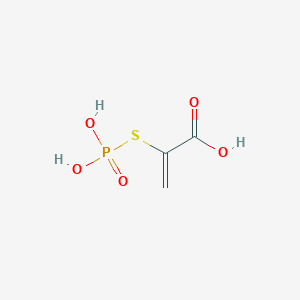

![2-[4-[[4-[Bis(2-hydroxyethyl)amino]phenyl]diazenyl]anilino]ethanol](/img/structure/B56014.png)
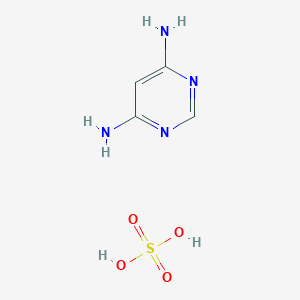
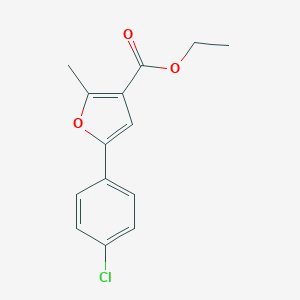
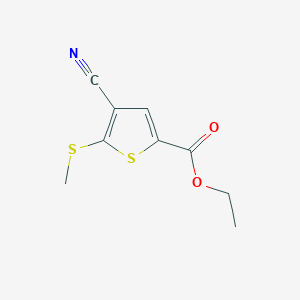
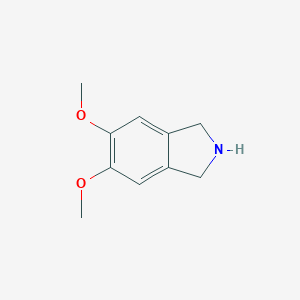

![2-[[2-[[2-[[2-[[2-(2,6-Diaminohexanoylamino)-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B56022.png)
